N-[(3S)-2-oxopiperidin-3-yl]acetamide
Description
N-[(3S)-2-Oxopiperidin-3-yl]acetamide is a chiral acetamide derivative featuring a six-membered piperidinone ring (2-oxopiperidine) substituted at the 3S position with an acetamide group.
Properties
IUPAC Name |
N-[(3S)-2-oxopiperidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-5(10)9-6-3-2-4-8-7(6)11/h6H,2-4H2,1H3,(H,8,11)(H,9,10)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGOJJKVSDOOGU-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-2-oxopiperidin-3-yl]acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with an acylating agent, followed by cyclization to form the piperidine ring. The reaction conditions often involve the use of catalysts such as gold(I) complexes and oxidizing agents like iodine(III) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using cost-effective and efficient catalysts. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(3S)-2-oxopiperidin-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can have different functional groups attached to the piperidine ring .
Scientific Research Applications
N-[(3S)-2-oxopiperidin-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3S)-2-oxopiperidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The target compound’s piperidinone scaffold distinguishes it from five-membered pyrrolidinone derivatives (e.g., 2-oxopyrrolidin-3-yl acetamides). Key comparisons include:
Table 1: Structural and Physical Properties
*Estimated based on structural similarity.
Pharmacological Activities
- Anticancer Activity: Derivatives like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (compound 38 ) show potent activity against cancer cell lines (HCT-1, MCF-7).
- Analgesic Activity : N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (compound 35 ) demonstrates superior analgesic activity compared to paracetamol. The absence of a sulfonamide group in the target compound may reduce its efficacy in this context.
- Receptor Agonism: Pyridazinone acetamides (e.g., FPR2 agonists ) highlight the role of heteroaromatic rings in receptor selectivity. The target compound’s piperidinone ring may favor interactions with different receptor subtypes.
Structure-Activity Relationship (SAR) Insights
- Ring Size: Piperidinone-based compounds (6-membered) may exhibit better metabolic stability than pyrrolidinone analogs (5-membered) due to reduced ring strain.
- The target compound’s simpler structure balances molecular complexity and drug-likeness.
- Chirality : The 3S configuration in the target compound could influence enantioselective interactions, as seen in other chiral acetamides .
Biological Activity
N-[(3S)-2-oxopiperidin-3-yl]acetamide is a piperidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a keto group on the piperidine ring, which may influence its interaction with biological targets.
Structure
The molecular structure of this compound includes:
- A piperidine ring with a keto group at the 2-position.
- An acetamide functional group.
Chemical Reactions
The compound can undergo various chemical reactions, including:
- Oxidation : Can be oxidized to form oxo derivatives.
- Reduction : The oxo group can be reduced to a hydroxyl group.
- Substitution : The acetamide group may be replaced by other functional groups under nucleophilic substitution conditions.
This compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzyme activity, impacting metabolic pathways.
- Receptor Modulation : It can alter receptor signaling, leading to various physiological effects.
Pharmacological Studies
Research indicates that this compound might exhibit several pharmacological properties:
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential to inhibit specific enzymes involved in metabolic processes. |
| CNS Activity | Suggested effects on the central nervous system (CNS) based on structural analogs. |
| Anticancer Potential | Similar compounds have shown activity against cancer cell lines. |
Case Studies and Research Findings
- Enzyme Interaction Studies : In vitro studies have demonstrated that similar piperidine derivatives can inhibit enzymes like serine proteases and kinases, suggesting that this compound may have comparable effects .
- CNS Effects : Compounds with similar structures have been evaluated for their impact on neurotransmitter systems, indicating potential anxiolytic or antidepressant properties .
- Toxicity Assessments : Predictive models have been utilized to estimate the acute toxicity of such compounds, indicating low toxicity profiles suitable for therapeutic applications .
Comparison with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other piperidine derivatives:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| N-[4-(aminomethyl)phenyl]acetamide | Antidepressant effects observed | Serotonin reuptake inhibition |
| 1-(1-naphthyl)piperidine | Analgesic and anti-inflammatory properties | Opioid receptor modulation |
| 4-(pyrimidin-2-yloxy)aniline | Anticancer activity noted | Inhibition of specific kinase pathways |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
